Ethyl2,2-difluoro-3-(oxiran-2-yl)propanoate
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Overview
Description
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate is a fluorinated organic compound that features both an ester and an epoxide functional group. The presence of fluorine atoms in the molecule enhances its chemical stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-difluoro-3-hydroxypropanoic acid.
Esterification: The hydroxy group of the acid is esterified using ethanol in the presence of an acid catalyst to form ethyl 2,2-difluoro-3-hydroxypropanoate.
Epoxidation: The hydroxy group is then converted to an epoxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Reduction: Ethyl 2,2-difluoro-3-(hydroxypropyl)propanoate.
Hydrolysis: 2,2-difluoro-3-(oxiran-2-yl)propanoic acid.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate involves its interaction with various molecular targets:
Epoxide Ring Opening: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids.
Fluorine Atoms: The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated ester with potential anticancer properties.
2,2-Difluoroethyl acetate: A simpler fluorinated ester used in organic synthesis.
Epichlorohydrin: A non-fluorinated epoxide used in the production of epoxy resins.
Uniqueness
The combination of an ester and an epoxide functional group, along with the presence of fluorine atoms, makes Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate unique. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F2O3 |
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Molecular Weight |
180.15 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate |
InChI |
InChI=1S/C7H10F2O3/c1-2-11-6(10)7(8,9)3-5-4-12-5/h5H,2-4H2,1H3 |
InChI Key |
FTGMDVYISYCDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CO1)(F)F |
Origin of Product |
United States |
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